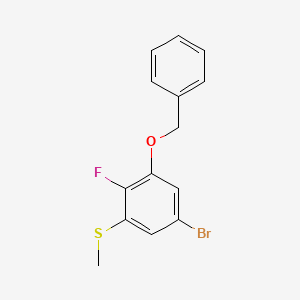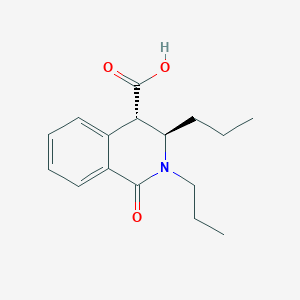
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dipropyl groups and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to achieve high purity and yield.
化学反应分析
Types of Reactions
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of neuropharmacology and cancer research.
Medicine: It may be used in the development of new therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of (3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: This compound shares a similar core structure but differs in its functional groups and substituents.
(2R,3R)-2,3-Dibromo-3-phenylpropanoic acid: Another structurally related compound with different substituents and potential biological activities.
Uniqueness
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both dipropyl groups and a carboxylic acid functionality. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC 名称 |
(3R,4S)-1-oxo-2,3-dipropyl-3,4-dihydroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c1-3-7-13-14(16(19)20)11-8-5-6-9-12(11)15(18)17(13)10-4-2/h5-6,8-9,13-14H,3-4,7,10H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 |
InChI 键 |
WTVVAKCQUDWFAD-KGLIPLIRSA-N |
手性 SMILES |
CCC[C@@H]1[C@H](C2=CC=CC=C2C(=O)N1CCC)C(=O)O |
规范 SMILES |
CCCC1C(C2=CC=CC=C2C(=O)N1CCC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


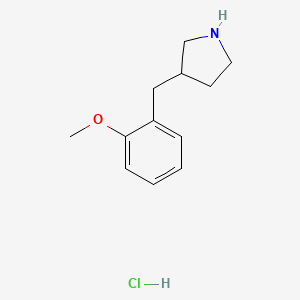
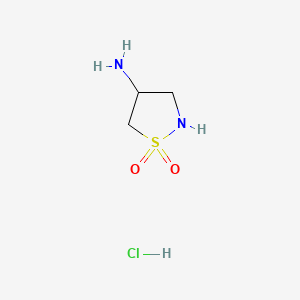


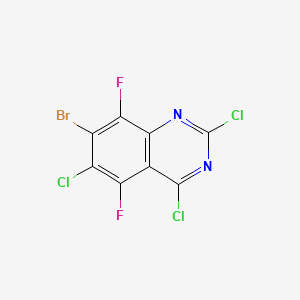

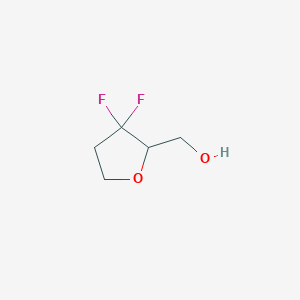
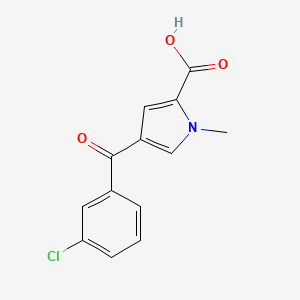
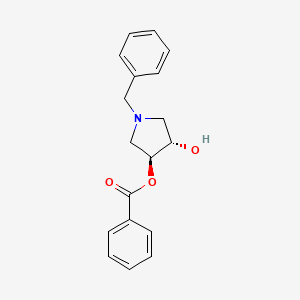
![7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B14027928.png)
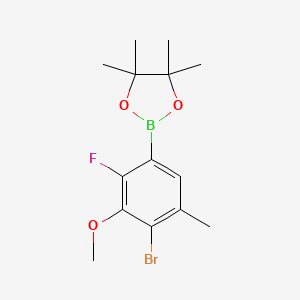
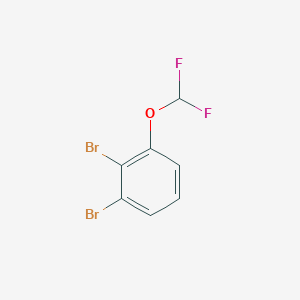
![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
